molecular formula C11H12O2 B3022901 1-(4-Methylphenyl)butane-1,3-dione CAS No. 4023-79-4

1-(4-Methylphenyl)butane-1,3-dione

Cat. No. B3022901
CAS RN: 4023-79-4
M. Wt: 176.21 g/mol
InChI Key: QJRMUROMTUDYAH-UHFFFAOYSA-N
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Description

“1-(4-Methylphenyl)butane-1,3-dione” is a chemical compound with the molecular formula C11H12O2 . It is also known by other names such as “1-P-tolylbutane-1,3-dione”, “1-(4-Methylphenyl)-1,3-butanedione”, and "4-Methylbenzoylacetone" .


Synthesis Analysis

The synthesis of “1-(4-Methylphenyl)butane-1,3-dione” is generally obtained by the condensation reaction of acetophenone and ethyl acetate . A new synthetic method involves reacting ethyl trifluoroacetate and ethyl acetate under the presence of base to obtain ethyl 4,4,4-trifluoro-3-oxo-butanoate .


Molecular Structure Analysis

The molecular structure of “1-(4-Methylphenyl)butane-1,3-dione” is represented by the InChI code: InChI=1S/C11H12O2/c1-8-3-5-10(6-4-8)11(13)7-9(2)12/h3-6H,7H2,1-2H3 . The Canonical SMILES string is CC1=CC=C(C=C1)C(=O)CC(=O)C .


Physical And Chemical Properties Analysis

The molecular weight of “1-(4-Methylphenyl)butane-1,3-dione” is 176.21 g/mol . It has a computed XLogP3 value of 2, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 176.083729621 g/mol . The topological polar surface area is 34.1 Ų . It has a heavy atom count of 13 .

Scientific Research Applications

Pharmaceutical Intermediates

1-(4-Methylphenyl)butane-1,3-dione is used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in key reactions that form the backbone of many drugs, particularly those targeting inflammation and pain relief. For example, it is a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Organic Synthesis

In organic chemistry, 1-(4-Methylphenyl)butane-1,3-dione serves as a versatile building block. Its diketone structure is useful in various synthetic pathways, including the formation of heterocyclic compounds. These heterocycles are often found in natural products and pharmaceuticals, making this compound valuable for synthetic chemists .

Material Science

This compound is also explored in material science for the development of new polymers and resins. Its unique chemical properties can enhance the thermal stability and mechanical strength of these materials, making them suitable for high-performance applications in industries such as aerospace and automotive .

Analytical Chemistry

In analytical chemistry, 1-(4-Methylphenyl)butane-1,3-dione is used as a standard or reference material. Its well-defined chemical properties make it ideal for calibrating instruments and validating analytical methods, ensuring accuracy and reliability in various chemical analyses .

Biochemical Research

Researchers use this compound in biochemical studies to investigate enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation. This is particularly useful in drug discovery and development .

Agricultural Chemistry

In agricultural chemistry, 1-(4-Methylphenyl)butane-1,3-dione is studied for its potential use in the synthesis of agrochemicals. These include herbicides, insecticides, and fungicides that help protect crops from pests and diseases. Its effectiveness in these applications can lead to more sustainable agricultural practices .

properties

IUPAC Name

1-(4-methylphenyl)butane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8-3-5-10(6-4-8)11(13)7-9(2)12/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRMUROMTUDYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10330789
Record name 1-(4-methylphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10330789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)butane-1,3-dione

CAS RN

4023-29-4
Record name 1-(4-methylphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10330789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared (as described above for Intermediate 16) from 2.0 g of 4′-methylacetophenone and 2.9 mL of EtOAc to yield 1.68 grams of Intermediate 27: TLC analysis: Rf=0.61 (5/1, hexanes/EtOAc), 1H NMR (400 MHz, CDCl3, enol form) δ7.72 (d, 2H, J=8.2), 7.24 (d, 2H, J=7.4), 6.15 (s, 1H), 2.4 (s, 3H), 2.2 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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